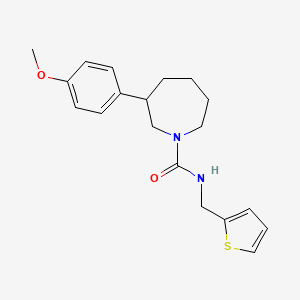
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide is a synthetic organic compound notable for its potential biological activity. Its unique structure, characterized by an azepane ring and specific functional groups, suggests a variety of pharmacological applications. The molecular formula for this compound is C₁₅H₁₇N₂O₂S, with a molecular weight of approximately 295.37 g/mol.
Structural Features
The compound features:
- Azepane Ring : Provides steric and electronic properties that may influence biological interactions.
- 4-Methoxyphenyl Group : Enhances solubility and bioavailability.
- Thiophen-2-yl Group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Carboxamide Moiety : Plays a significant role in the compound's chemical reactivity and biological activity.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific pathways it influences depend on the target and biological context. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could act as a ligand to various receptors, altering their activity and downstream signaling.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Preliminary data suggest that derivatives of similar structures exhibit cytotoxic effects against several cancer cell lines, indicating possible anticancer properties for this compound as well .
- Antimicrobial Properties : Compounds with similar structural features have demonstrated moderate to good antimicrobial activity, suggesting that this compound may possess similar properties .
- Neuroprotective Effects : Some analogs have shown neuroprotective effects, which could be explored further in the context of neurodegenerative diseases.
Comparative Analysis
A comparative analysis of structurally related compounds provides insights into the potential biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methoxyphenyl)-2-(2-methylpropyl)-1-thiophenecarboxamide | Similar phenyl and thiophene groups | Antimicrobial |
| 3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)azepane | Fluorinated variant | Potential anticancer |
| 3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)azepane | Chlorinated phenyl group | Neuroprotective effects |
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxicity of related azepane derivatives against FaDu hypopharyngeal tumor cells. The results indicated that certain modifications enhanced apoptosis induction compared to conventional treatments like bleomycin . This suggests that this compound could similarly enhance therapeutic efficacy in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Research on compounds with structural similarities revealed significant antimicrobial activity against various strains, including Candida albicans and Aspergillus fumigatus. This study supports the hypothesis that this compound may also exhibit useful antimicrobial properties .
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-23-17-9-7-15(8-10-17)16-5-2-3-11-21(14-16)19(22)20-13-18-6-4-12-24-18/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPGSNDCAFMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













